N-(5-amino-2-fluorophenyl)thiophene-3-carboxamide
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Overview
Description
N-(5-amino-2-fluorophenyl)thiophene-3-carboxamide is a biochemical compound with the molecular formula C11H9FN2OS and a molecular weight of 236.27 g/mol . This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Mechanism of Action
Target of Action
The primary targets of N-(5-amino-2-fluorophenyl)thiophene-3-carboxamide are currently unknown. This compound belongs to the class of thiophene derivatives , which have been found to exhibit a variety of biological effects, suggesting that they may interact with multiple targets.
Mode of Action
Other thiophene derivatives have been shown to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Thiophene derivatives have been associated with a wide range of biological activities, suggesting that they may influence multiple biochemical pathways .
Pharmacokinetics
The compound has a predicted melting point of 177.15° C and a predicted boiling point of 310.2° C at 760 mmHg . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Given the broad biological activities associated with thiophene derivatives , it is likely that this compound could have diverse effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-amino-2-fluorophenyl)thiophene-3-carboxamide typically involves the reaction of 5-amino-2-fluoroaniline with thiophene-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-amino-2-fluorophenyl)thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and fluorine positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(5-amino-2-fluorophenyl)thiophene-3-carboxamide is utilized in various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide, N-(2-fluorophenyl)-: Similar structure but lacks the amino group at the 5-position.
N-(5-amino-2-chlorophenyl)thiophene-3-carboxamide: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
N-(5-amino-2-fluorophenyl)thiophene-3-carboxamide is unique due to the presence of both an amino group and a fluorine atom on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2OS/c12-9-2-1-8(13)5-10(9)14-11(15)7-3-4-16-6-7/h1-6H,13H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLCCTOKPVCZTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)NC(=O)C2=CSC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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